Home > Products > Screening Compounds P25826 > P2X3 antagonist 36
P2X3 antagonist 36 -

P2X3 antagonist 36

Catalog Number: EVT-15280145
CAS Number:
Molecular Formula: C20H18ClF3N6O3
Molecular Weight: 482.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

P2X3 antagonist 36, also known as compound 36, is a selective antagonist targeting the P2X3 receptor, which plays a crucial role in pain signaling and various sensory processes. This compound is part of a broader class of P2X3 antagonists being developed for therapeutic applications, particularly in the management of chronic pain and other sensory disorders. The P2X3 receptor is primarily expressed in sensory neurons, making it a significant target for drugs aimed at alleviating pain without the adverse effects commonly associated with traditional analgesics.

Source and Classification

P2X3 antagonist 36 has been synthesized as part of ongoing research into purine derivatives and their pharmacological properties. This compound belongs to the category of small molecule antagonists that inhibit the P2X3 receptor's activity, thus preventing ATP-induced signaling pathways that contribute to pain perception and other sensory functions. The classification of this compound falls under non-nucleotide purine derivatives, which have shown promise in treating conditions like chronic pain and cough.

Synthesis Analysis

Methods and Technical Details

The synthesis of P2X3 antagonist 36 involves several key steps that optimize its potency and selectivity. The process typically includes:

  1. Selection of Precursors: Starting materials are chosen based on their ability to yield derivatives with enhanced receptor affinity.
  2. Chemical Modifications: Various functional groups are introduced to improve binding affinity and specificity towards the P2X3 receptor.
  3. Purification: The synthesized compounds undergo purification processes such as chromatography to isolate the desired product from by-products.
  4. Characterization: Techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

For instance, research has shown that optimizing certain molecular features can lead to compounds with significantly improved inhibitory effects on the P2X3 receptor, with IC50 values indicating high potency against this target .

Molecular Structure Analysis

Structure and Data

The molecular structure of P2X3 antagonist 36 is characterized by specific functional groups that facilitate its interaction with the P2X3 receptor. The compound's design aims to fit into the orthosteric binding site of the receptor, effectively blocking ATP from activating it.

  • Molecular Formula: The exact molecular formula varies based on specific modifications made during synthesis but generally retains a purine core structure.
  • Binding Affinity: Compound 36 has demonstrated an IC50 value around 60 nM for human P2X3 receptors, indicating strong binding affinity .
Chemical Reactions Analysis

Reactions and Technical Details

P2X3 antagonist 36 primarily participates in competitive inhibition reactions where it binds to the orthosteric site of the P2X3 receptor. This binding prevents ATP from activating the receptor, thereby inhibiting downstream signaling pathways associated with pain perception.

  • Mechanism of Inhibition: The binding of antagonist 36 stabilizes the closed state of the receptor, effectively blocking ion flow through the channel .
  • Kinetics: The kinetics of this reaction can be characterized by measuring changes in ion currents in response to ATP application in the presence or absence of the antagonist.
Mechanism of Action

Process and Data

The mechanism by which P2X3 antagonist 36 exerts its effects involves several steps:

  1. Binding to Receptor: The compound binds competitively at the orthosteric site on the P2X3 receptor.
  2. Inhibition of ATP Activation: By occupying this site, it prevents ATP from binding, thus inhibiting receptor activation.
  3. Reduction in Calcium Influx: This inhibition leads to decreased calcium ion influx into cells, which is crucial for transmitting pain signals.

Research indicates that this mechanism can effectively reduce hyperalgesia and allodynia in preclinical models, showcasing its potential therapeutic benefits .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

P2X3 antagonist 36 exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents, which aids in its formulation for biological assays.
  • Stability: The compound shows stability under physiological conditions, making it suitable for in vivo studies.
  • Selectivity: It demonstrates high selectivity for the P2X3 receptor over other P2X subtypes, minimizing off-target effects .

These properties are critical for ensuring that the compound can be effectively used in therapeutic contexts without significant side effects.

Applications

Scientific Uses

P2X3 antagonist 36 has several promising applications in scientific research and potential clinical settings:

  • Chronic Pain Management: Its primary application is in managing chronic pain conditions through selective inhibition of pain pathways mediated by P2X3 receptors.
  • Respiratory Disorders: Research indicates potential use in treating refractory chronic cough by modulating sensory neuron activity related to cough reflexes .
  • Neuroinflammation Studies: As a tool compound, it can be used to study neuroinflammatory processes where ATP signaling plays a role .
Introduction to P2X3 Receptor Biology and Therapeutic Rationale

Role of P2X3 Receptors in Nociception and Chronic Pain Pathways

P2X3 receptors are ATP-gated ion channels predominantly expressed on small-diameter sensory neurons (C- and Aδ-fibers) in dorsal root ganglia (DRG), trigeminal ganglia, and peripheral nerve terminals in skin, joints, and viscera [1] [6]. Their selective localization positions them as critical mediators of nociceptive signaling:

  • Peripheral Sensitization: Sustained ATP release during tissue injury or inflammation activates P2X3 homotrimers on nerve endings, depolarizing neurons and amplifying pain signals. This underlies mechanical/thermal hyperalgesia in inflammatory and neuropathic pain models [1] [3].
  • Central Sensitization: Presynaptic P2X3 receptors on central terminals in the spinal cord facilitate glutamate release, enhancing synaptic transmission and contributing to "wind-up" phenomena in chronic pain states [1] [5].
  • Pain Selectivity: Genetic knockout studies show P2X3-deficient mice exhibit reduced pain behaviors without loss of non-nociceptive sensory functions, confirming target specificity [3].

Table 1: Distribution and Function of P2X3-Containing Receptors

Receptor TypeSubunit CompositionPrimary LocalizationPhysiological Role
P2X3 homotrimerP2X3-P2X3-P2X3Nociceptive neurons (C-fibers), bladder, endometriosis lesionsMediates acute nociception, inflammatory pain, visceral hypersensitivity
P2X2/3 heterotrimerP2X2-P2X3-P2X3Nodose ganglia, taste buds, airway C-fibersChemosensation (taste), respiratory reflexes, cardiovascular regulation

Preclinical evidence demonstrates that P2X3 antagonism reverses hyperalgesia in diverse pain models. Eliapixant (BAY 1817080), a selective P2X3 antagonist, reduced mechanical hyperalgesia in rat models of Complete Freund’s Adjuvant (CFA)-induced inflammation. This effect correlated with potent inhibition of native P2X3 channels in DRG neurons (IC₅₀ ~19 nM) [3].

ATP-Mediated Signaling in Afferent Neuronal Hypersensitivity

Extracellular ATP serves as a key "danger signal" in neuronal sensitization through P2X3 activation:

  • ATP Release Mechanisms: Tissue damage, inflammation, or mechanical stress triggers ATP efflux from damaged cells, immune cells, and vascular endothelia. In chronic pathologies, persistent ATP release sustains afferent activation [1] [5].
  • Sensitization Pathways:
  • Direct Neuronal Excitation: ATP binding opens P2X3 cation channels, causing Na⁺/Ca²⁺ influx, membrane depolarization, and action potential firing in nociceptors [1].
  • Peripheral Sensitization: P2X3 activation lowers activation thresholds of TRPV1 and ASIC channels, amplifying responses to heat, acid, or mechanical stimuli [3] [5].
  • Neuro-Immune Crosstalk: ATP-P2X3 signaling induces neuropeptide release (e.g., substance P, CGRP), driving neurogenic inflammation and immune cell recruitment, creating a feed-forward loop of sensitization [3] [5].

Table 2: ATP-Driven Pathological Mechanisms in Chronic Conditions

ConditionATP SourceP2X3-Dependent OutcomesTherapeutic Effect of Antagonists
Chronic PainDamaged cells, macrophages, stressed epitheliumPeripheral/Central sensitization, allodyniaReversal of hyperalgesia in CFA, neuropathic models [3]
Refractory Chronic Cough (RCC)Airway epithelium (mechanical stretch, inflammation)Cough reflex hypersensitivityReduced cough frequency (e.g., filapixant: 37% reduction at 250 mg) [4]
EndometriosisEctopic endometrial lesions, distended tissuesVaginal hyperalgesia, neurogenic inflammationReduced visceral pain in animal models post-treatment [3]

Selective P2X3 antagonists like eliapixant disrupt this cycle by blocking ATP binding. Eliapixant exhibits 20-fold selectivity for P2X3 homotrimers (IC₅₀ = 8 nM) over P2X2/3 heterotrimers (IC₅₀ = 163 nM), enabling suppression of pathological signaling while sparing physiological functions like taste [3] [7].

Pathophysiological Implications in Chronic Cough and Visceral Disorders

Refractory Chronic Cough (RCC): Airway inflammation or injury increases ATP release, activating P2X3 receptors on vagal C-fibers. This sensitizes the cough reflex arc, leading to persistent coughing with minimal triggers. P2X3 antagonists reduce cough frequency by desensitizing these pathways:

  • Filapixant (BAY1902607) reduced 24-h cough frequency by 17–37% vs. placebo in RCC patients, with efficacy initiating at 80 mg twice daily [4].
  • Gefapixant (less selective) validated the P2X3 target in RCC but highlighted the need for selectivity to avoid taste disturbances from P2X2/3 blockade [2] [4].

Visceral Disorders:

  • Endometriosis: Ectopic endometrial lesions express P2X3 on innervating fibers. ATP release from lesions drives neurogenic inflammation and pain. Eliapixant reduced vaginal hyperalgesia in rodent endometriosis models, persisting beyond treatment cessation—indicating disease-modifying potential [3].
  • Overactive Bladder (OAB): Bladder distension releases ATP, activating P2X3 on urothelial afferents, triggering urgency. P2X3 antagonists suppress afferent hypersensitivity in preclinical models [3] [7].
  • Cancer Pain: Tumoral ATP activates P2X3 on peritumoral sensory nerves, contributing to pain and cough in lung cancer. Antagonists may alleviate symptoms by blocking this pathway [5].

Properties

Product Name

P2X3 antagonist 36

IUPAC Name

2-[5-[(2R)-butan-2-yl]-2,6-dioxo-11-(trifluoromethyl)-1,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),9,11-trien-8-yl]-N-(5-chloropyridin-2-yl)acetamide

Molecular Formula

C20H18ClF3N6O3

Molecular Weight

482.8 g/mol

InChI

InChI=1S/C20H18ClF3N6O3/c1-3-10(2)28-8-12-17(19(28)33)29(9-15(31)26-14-5-4-11(21)7-25-14)16-6-13(20(22,23)24)27-30(16)18(12)32/h4-7,10H,3,8-9H2,1-2H3,(H,25,26,31)/t10-/m1/s1

InChI Key

AHDQSCWTJUABRN-SNVBAGLBSA-N

Canonical SMILES

CCC(C)N1CC2=C(C1=O)N(C3=CC(=NN3C2=O)C(F)(F)F)CC(=O)NC4=NC=C(C=C4)Cl

Isomeric SMILES

CC[C@@H](C)N1CC2=C(C1=O)N(C3=CC(=NN3C2=O)C(F)(F)F)CC(=O)NC4=NC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.